molecular formula C19H13Cl2N3S B2769734 (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile CAS No. 450352-89-3

(E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile

Cat. No.: B2769734
CAS No.: 450352-89-3
M. Wt: 386.29
InChI Key: QNKQXBYVNUYVHV-GXDHUFHOSA-N
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Description

(E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile is a synthetic organic compound that features a thiazole ring, a dichlorophenyl group, and an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting 3,4-dichlorophenyl isothiocyanate with an appropriate amine under controlled conditions.

    Acrylonitrile Addition: The thiazole intermediate is then reacted with acrylonitrile in the presence of a base to form the desired acrylonitrile derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile is used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials with specific properties.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique structure makes it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(p-tolylamino)acrylonitrile
  • (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile
  • (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(phenylamino)acrylonitrile

Uniqueness

The uniqueness of (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile lies in its specific substitution pattern and the presence of both dichlorophenyl and m-tolylamino groups. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications.

Biological Activity

The compound (E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-(m-tolylamino)acrylonitrile is a thiazole derivative with potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H13Cl2N2SC_{15}H_{13}Cl_2N_2S. The structure features a thiazole ring linked to a dichlorophenyl group and an acrylonitrile moiety, which may contribute to its biological activity.

Biological Activity Overview

Various studies have assessed the biological activity of thiazole derivatives, including those similar to our compound. The following subsections detail specific activities observed in related compounds.

Antitumor Activity

Thiazole derivatives have shown significant anticancer properties. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. A study indicated that certain thiazole derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines, suggesting potent antitumor activity .

Compound TypeIC50 (µM)Target Cell Lines
Thiazole Derivative 11.61 ± 1.92Jurkat
Thiazole Derivative 21.98 ± 1.22A-431

Trypanocidal Activity

Research has highlighted the trypanocidal effects of thiazole derivatives against Trypanosoma brucei, the causative agent of African sleeping sickness. Compounds structurally related to our target compound exhibited IC50 values as low as 0.42 µM, indicating strong potential for therapeutic applications in treating trypanosomiasis .

The mechanisms through which thiazole derivatives exert their biological effects are multifaceted:

  • Inhibition of Enzyme Activity : Many thiazoles inhibit specific enzymes that are crucial for cancer cell proliferation.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in malignant cells.
  • Interference with Cellular Signaling Pathways : Thiazoles may disrupt signaling pathways involved in cell survival and proliferation.

Case Studies

Several case studies have reported on the efficacy of thiazole derivatives in clinical settings or laboratory environments:

  • Case Study 1 : A derivative similar to this compound was tested for its anticancer properties in vitro, showing a significant reduction in tumor cell viability compared to controls.
  • Case Study 2 : In vivo studies demonstrated that a related thiazole compound effectively reduced parasitemia in animal models infected with Trypanosoma brucei, supporting its potential as a therapeutic agent against trypanosomiasis.

Properties

IUPAC Name

(E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(3-methylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3S/c1-12-3-2-4-15(7-12)23-10-14(9-22)19-24-18(11-25-19)13-5-6-16(20)17(21)8-13/h2-8,10-11,23H,1H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKQXBYVNUYVHV-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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